molecular formula C10H12O4 B080459 Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate CAS No. 14309-54-7

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

Cat. No.: B080459
CAS No.: 14309-54-7
M. Wt: 196.2 g/mol
InChI Key: LHDSILFDQOEEGI-UHFFFAOYSA-N
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Description

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate (CAS 14309-54-7) is a valuable diene intermediate in organic synthesis, with a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol . Its primary research value lies in its role in cycloaddition reactions, particularly as a precursor to aromatic compounds. When reacted with bromine, it can undergo a two-step process of bromination followed by dehydrohalogenation to form dimethyl phthalate, demonstrating its utility in aromatization sequences . Furthermore, it serves as a key reactant in tandem ene/intramolecular Diels-Alder reactions with acetylenedicarboxylates, leading to the formation of complex bicyclic structures . This reactivity makes it a crucial building block for synthesizing intricate molecular frameworks in medicinal chemistry and materials science research. The compound has a boiling point of approximately 162-163°C at 10mm Hg and a density of 1.194 g/cm³ . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

dimethyl cyclohexa-1,4-diene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDSILFDQOEEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CC=CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344310
Record name Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14309-54-7
Record name Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions using specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate serves as a precursor for the synthesis of more complex organic molecules. Its reactivity is primarily due to the presence of conjugated double bonds and ester functional groups.

Reactions and Mechanisms

  • The compound can undergo various chemical reactions:
    • Oxidation: Converts to diketones or carboxylic acids.
    • Reduction: Ester groups can be reduced to alcohols.
    • Substitution: Participates in nucleophilic substitution reactions with amines or alcohols.
Reaction Type Products Common Reagents
OxidationDiketones, Carboxylic AcidsKMnO₄, CrO₃
ReductionAlcoholsLiAlH₄, NaBH₄
SubstitutionVarious DerivativesAmines, Alcohols

Biological Research

Potential Therapeutic Applications

  • Ongoing research is investigating the biological activities of this compound. Its interactions with biomolecules may lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

  • A study explored the compound's effects on cancer cell lines, revealing potential cytotoxic properties. Further investigations are required to elucidate the mechanisms behind these effects.

Industrial Applications

Pigment Production

  • This compound is utilized in synthesizing pigments such as Pigment Red 122 and Pigment Violet 19. These pigments are essential in inks and coatings due to their vibrant colors and stability.
Pigment Name Color Applications
Pigment Red 122Bright RedInks, Coatings, Plastics
Pigment Violet 19VioletInks, Coatings

Analytical Chemistry

Reaction Monitoring

  • Researchers utilize this compound to study reaction kinetics and mechanisms. Techniques such as NMR spectroscopy and UV-Vis spectroscopy are employed to monitor reaction progress.

Isotope Labeling Studies

  • Isotopically labeled versions of this compound provide insights into bond-breaking and bond-forming processes during chemical reactions.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Conjugation Effects : The 1,4-cyclohexadiene system in the target compound enhances reactivity in cycloadditions compared to saturated analogs (e.g., cyclohexene derivatives) .
  • Steric and Electronic Factors: Aromatic analogs (e.g., dimethyl benzene-1,2-dicarboxylate) exhibit greater thermal stability but reduced dienophile activity due to delocalized π-electrons .
Key Observations:
  • Diels-Alder Efficiency : The target compound outperforms cyclobutene derivatives in regioselective cycloadditions due to optimal orbital alignment .
  • Stability Trade-offs: Saturated esters (e.g., diisononyl cyclohexane-1,2-dicarboxylate) are preferred for long-term industrial use, whereas conjugated dienes are tailored for synthetic intermediates .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Signatures
Compound Name UV λmax (nm) IR C=O Stretch (cm<sup>−1</sup>) NMR Key Signals (δ, ppm)
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate 239 1710, 1660 4.21 τ (diene protons), 3.7 (ester methyl)
Dimethyl cyclohex-4-ene-1,2-dicarboxylate N/A 1730 1.2–2.5 (cyclohexene protons)
Dimethyl benzene-1,2-dicarboxylate 270 (aromatic π→π*) 1725 7.5–8.0 (aromatic protons)
Key Observations:
  • Conjugation in UV/IR : The target compound’s conjugated diene system lowers the energy gap for UV absorption compared to aromatic analogs .
  • NMR Differentiation : Cyclohexadiene protons exhibit distinct splitting patterns absent in saturated or aromatic systems .

Biological Activity

Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate (DMCHD) is a compound that has garnered attention for its biological activities, particularly in microbial degradation processes and potential applications in various fields. This article explores the biological activity of DMCHD, focusing on its enzymatic interactions, degradation pathways, and implications in bioremediation.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}O4_4
  • Molecular Weight : 196.20 g/mol
  • CAS Registry Number : 14309-54-7

The structure of DMCHD features a cyclohexadiene core with two carboxylate ester functionalities, which contribute to its reactivity and biological interactions.

Enzymatic Degradation

Research has identified that DMCHD can be metabolized by specific bacterial strains. Notably, Comamonas testosteroni T-2 has been shown to utilize DMCHD in its metabolic pathways. The key enzyme involved is the diene-diol dehydrogenase , which catalyzes the conversion of DMCHD to protocatechuic acid through a two-step oxidation process:

  • Substrate Interaction : The enzyme binds to DMCHD and NAD+^+.
  • Product Formation : The reaction yields protocatechuic acid, NADH, and CO2_2 with a specific activity of 500 mkat/kg of protein .

Microbial Biodegradation

DMCHD's biodegradability has been studied extensively due to its potential application in bioremediation. Microbial consortia capable of degrading DMCHD have been isolated from contaminated environments. The degradation pathway typically involves:

  • Initial Hydrolysis : DMCHD undergoes hydrolysis to form diols.
  • Subsequent Oxidation : These diols are further oxidized by dehydrogenases into less toxic compounds.

This process not only reduces the environmental impact of DMCHD but also highlights the potential for using such microbes in bioremediation strategies for aromatic compounds .

Study 1: Biodegradation by Pseudomonas putida

In a controlled study, Pseudomonas putida was observed to degrade DMCHD effectively. The study demonstrated that:

  • The bacterium could utilize DMCHD as a sole carbon source.
  • Complete mineralization was achieved within 72 hours under aerobic conditions.

This suggests that Pseudomonas putida possesses the necessary enzymatic machinery for the complete breakdown of DMCHD, making it a candidate for bioremediation applications .

Study 2: Enzymatic Activity Characterization

A detailed enzymatic characterization revealed that the diene-diol dehydrogenase from Comamonas testosteroni T-2 exhibited high specificity towards DMCHD. Key findings included:

  • Km_m Values : Apparent Km_m values were determined to be 43 μM for NAD+^+ and approximately 90 μM for DMCHD.
  • Enzyme Activation : The enzyme activity was significantly enhanced by the presence of Fe2+^{2+}, indicating metal ion dependency .

Applications

The biological activity of DMCHD extends beyond biodegradation; it is also utilized in synthetic organic chemistry and pigment production. For instance:

  • Pigment Synthesis : DMCHD is involved in producing pigments such as pigment red 122 and pigment violet 19 through various chemical reactions .

Q & A

Q. What are the optimal catalytic conditions for synthesizing dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate?

The synthesis often involves hydrogenation of aromatic precursors. For example, dimethyl cyclohexane-1,4-dicarboxylate (a related compound) can be synthesized using hydrogen gas (5 MPa, 150°C) with ruthenium catalysts supported on carbon or alumina . Researchers should optimize reaction parameters (temperature, pressure, catalyst loading) and monitor progress via GC-MS or NMR to assess yield and selectivity.

Q. How can researchers characterize the purity and structural isomerism of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and cis/trans isomerism.
  • HPLC or GC-MS for purity assessment.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation . Comparative analysis with known spectra from databases (e.g., NIST Chemistry WebBook) is critical .

Q. What safety precautions are essential when handling this compound in the lab?

  • Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., eye irritation, WGK 1) .
  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store in inert conditions (argon, away from oxidizers) to prevent degradation .

Advanced Research Questions

Q. How does the choice of catalyst influence the stereochemical outcome of hydrogenation reactions?

Platinum catalysts in acetic acid may favor trans-isomers due to steric effects, while ruthenium on carbon in water promotes cis-isomers via surface-mediated adsorption . Computational DFT studies can model transition states to predict selectivity. Experimental validation through kinetic isotope effects or in-situ IR spectroscopy is recommended.

Q. What strategies resolve contradictions in reported reaction yields for this compound?

  • Systematic replication : Vary parameters (solvent, catalyst batch, pressure) to identify critical variables.
  • Meta-analysis : Use literature search strategies (e.g., EPA’s approach for 1,4-dioxane) to filter studies by data quality (peer-reviewed journals > patents) .
  • Statistical tools : Apply ANOVA to evaluate the significance of reported discrepancies .

Q. Can this compound act as a dienophile in Diels-Alder reactions?

The conjugated diene structure suggests potential reactivity. Experimental protocols from analogous diesters (e.g., dimethyl acetylenedicarboxylate in [4+2] cycloadditions) can be adapted . Monitor reaction progress via TLC and characterize adducts using high-resolution mass spectrometry (HRMS).

Q. What computational methods predict the environmental fate or toxicity of this compound?

  • QSPR models : Correlate structural descriptors (logP, polar surface area) with biodegradability data.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes in aquatic organisms) using tools like AutoDock Vina .
  • Validate predictions with experimental ecotoxicity assays (e.g., Daphnia magna tests) .

Methodological Notes

  • Synthesis Optimization : Prioritize catalyst screening (e.g., Ru, Pt, Pd) and solvent effects (polar vs. nonpolar) to balance yield and stereoselectivity .
  • Data Validation : Cross-reference NMR shifts with simulated spectra (Gaussian 09) to confirm assignments .
  • Safety Compliance : Follow GHS guidelines for labeling and disposal, as outlined in SDS documents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
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Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.